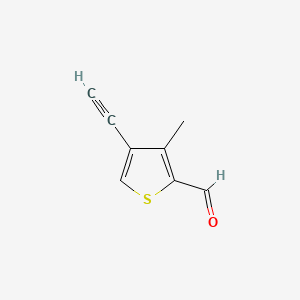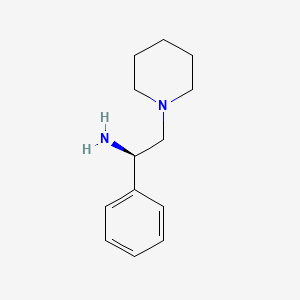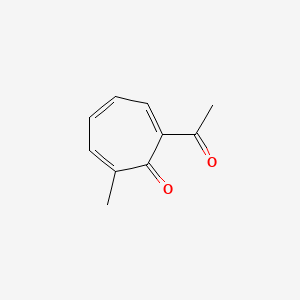![molecular formula C15H23N B13837428 (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is an organic compound characterized by its unique structural features. This compound consists of a cyclopentyl group attached to an ethanamine backbone, with a phenylethyl substituent. The stereochemistry of the compound is defined by the (1R) and (1S) configurations, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethanamine Backbone: The ethanamine backbone is introduced through nucleophilic substitution reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is attached via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as oxides, ketones, amines, and alcohols, depending on the specific reaction conditions.
Applications De Recherche Scientifique
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]propanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]butanamine
- (1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]pentanamine
Uniqueness
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its unique configuration allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H23N |
|---|---|
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine |
InChI |
InChI=1S/C15H23N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12-13,15-16H,6-7,10-11H2,1-2H3/t12-,13+/m0/s1 |
Clé InChI |
NJDSVKSZAXISGC-QWHCGFSZSA-N |
SMILES isomérique |
C[C@H](C1CCCC1)N[C@@H](C)C2=CC=CC=C2 |
SMILES canonique |
CC(C1CCCC1)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


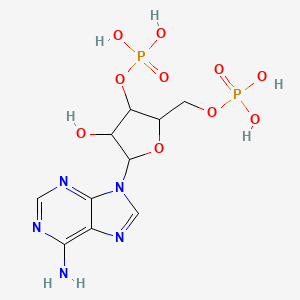
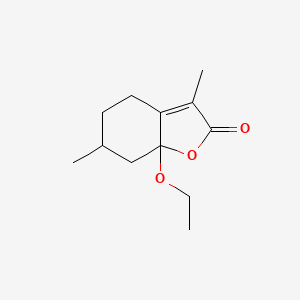
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
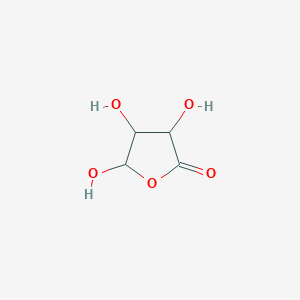
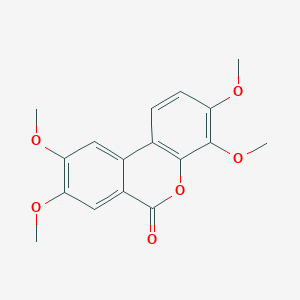


![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
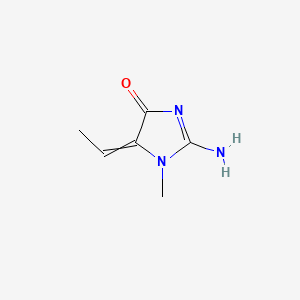

![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
